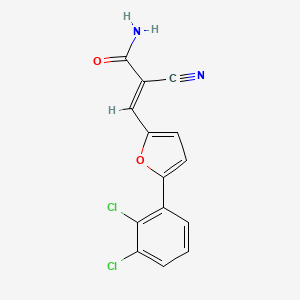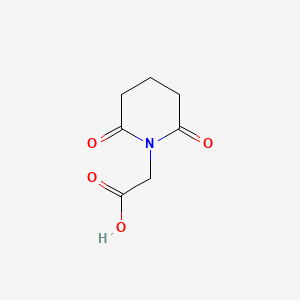
2-(2,6-Dioxopiperidin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dioxopiperidin-1-yl)acetic acid is an organic compound with the chemical formula C7H9NO4 . It appears as a powder and is one of numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products . It has been used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives .
Synthesis Analysis
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis
The molecular structure of 2-(2,6-Dioxopiperidin-1-yl)acetic acid is represented by the InChI key: NQSJKTIGAIAJHV-UHFFFAOYSA-N . The SMILES representation of the molecule is: C1CC(=O)N(C(=O)C1)CC(=O)O .Chemical Reactions Analysis
The compound has been involved in reactions of substitution, click reaction, and addition reaction to form novel pomalidomide linked with diphenylcarbamide derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 171.15 . It appears as a powder and is stored at room temperature .Applications De Recherche Scientifique
Synthesis of Novel Pomalidomide Derivatives
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized . These compounds were found to be capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .
Development of Small-Molecule Inhibitors
The compound is used in the development of small-molecule inhibitors, which are a focus of current scientific research . These inhibitors can degrade the target protein through the protein degradation pathway in vivo .
Targeted Protein Degradation Technology (PROTAC)
The compound plays a significant role in the development of protease degradation drugs . PROTAC technology recognizes E3 ubiquitin ligase and target protein, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .
Treatment for Cancer
Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer . IDO1 inhibitors, which can be developed using 2-(2,6-dioxopiperidin-1-yl)acetic acid, have received much attention as a possible treatment for cancer .
Immune Response Enhancement
Pomalidomide, which can be synthesized using 2-(2,6-dioxopiperidin-1-yl)acetic acid, could enhance the immune response mediated by T cells and NK cells . It is popular in various malignant tumor and immune disease treatments .
Antiviral Activity
Indole derivatives, which can be synthesized using 2-(2,6-dioxopiperidin-1-yl)acetic acid, have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Antitubercular Activity
Indole derivatives have also been investigated for their in vitro antitubercular activity . For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) .
Antioxidant Activity
Indole derivatives, which can be synthesized using 2-(2,6-dioxopiperidin-1-yl)acetic acid, have been reported to possess antioxidant activity . This makes them of interest for the development of new therapeutic possibilities .
Orientations Futures
The compound has been used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . These derivatives have shown potential in suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments , indicating potential future directions in medicinal chemistry.
Mécanisme D'action
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-1-yl)acetic acid is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Mode of Action
2-(2,6-Dioxopiperidin-1-yl)acetic acid interacts with its target, IDO1, by suppressing its activities . This suppression of IDO1 activities can lead to the inhibition of the enzyme’s function, which is beneficial in the context of diseases where IDO1 is overactive .
Biochemical Pathways
It is known that the compound plays a role in theprotein degradation pathway . Specifically, it is involved in the process of targeted protein degradation technology (PROTAC), which can degrade the target protein through the protein degradation pathway in vivo .
Result of Action
The molecular and cellular effects of 2-(2,6-Dioxopiperidin-1-yl)acetic acid’s action include the suppression of IDO1 activities . This can lead to a decrease in the enzyme’s function, which can be beneficial in the treatment of diseases where IDO1 is overactive . Additionally, the compound’s involvement in the protein degradation pathway can lead to the degradation of target proteins .
Propriétés
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-5-2-1-3-6(10)8(5)4-7(11)12/h1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSJKTIGAIAJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dioxopiperidin-1-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-[[(2S)-1-[(4-methoxyphenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2778445.png)
![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide](/img/structure/B2778446.png)
![(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 4-chlorobenzoate](/img/structure/B2778447.png)
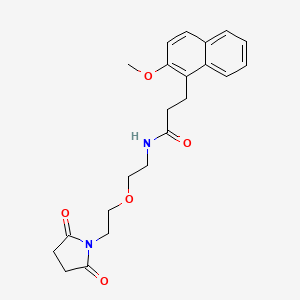

![1,1-Bis(4-fluorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2778452.png)
![N-(3-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2778453.png)
![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
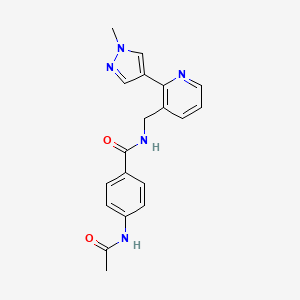
![3-phenethyl-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778459.png)
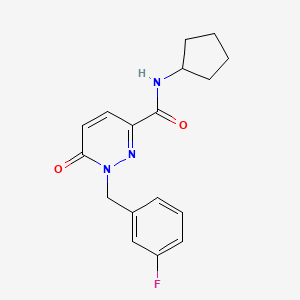
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2778462.png)
![3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2778464.png)
